3-(1,3-Dioxolan-2-yl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-dioxolan-2-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-7(6-9-3-1)8-10-4-5-11-8/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFXKOPNBQVMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3 1,3 Dioxolan 2 Yl Piperidine and Its Derivatives
De Novo Synthesis Approaches
The construction of the 3-(1,3-Dioxolan-2-yl)piperidine core can be achieved through various de novo strategies, which involve the formation of the piperidine (B6355638) ring itself, followed by or concurrent with the introduction of the 1,3-dioxolane (B20135) moiety.
Multi-step Reaction Sequences for Piperidine Ring Formation
The formation of the piperidine ring is a cornerstone of many synthetic routes. These multi-step sequences often involve classical organic reactions tailored to build the six-membered nitrogen-containing heterocycle.
Condensation reactions are a powerful tool for forging the carbon-nitrogen bonds necessary for the piperidine skeleton. One notable example is the Petrenko-Kritschenko piperidone synthesis, a multicomponent reaction that combines an aldehyde, a β-ketoester, and ammonia (B1221849) or a primary amine to construct a 4-piperidone. wikipedia.org This piperidone can then be further functionalized. For instance, the condensation of aromatic aldehydes with 1-methyl-4-piperidone (B142233) can lead to derivatives that, while not directly yielding the 3-(1,3-dioxolan-2-yl) structure, illustrate the principle of building complexity on a pre-formed piperidine ring. acs.org
Another relevant condensation approach involves the Dieckmann condensation. This intramolecular reaction of a diester in the presence of a base is a classic method for forming cyclic β-keto esters, which are valuable intermediates for piperidine synthesis. dtic.mil For example, the addition of a primary amine to two equivalents of an α,β-unsaturated ester, followed by a Dieckmann condensation, hydrolysis, and decarboxylation, is a common route to 4-piperidones. dtic.mil These can subsequently be converted to the desired 3-substituted piperidines through a series of functional group manipulations.
| Condensation Reaction | Description | Key Intermediates | Reference |
| Petrenko-Kritschenko | Multicomponent reaction of an aldehyde, β-ketoester, and amine. | 4-Piperidones | wikipedia.org |
| Dieckmann Condensation | Intramolecular cyclization of a diester. | Cyclic β-keto esters | dtic.mil |
A multitude of cyclization strategies have been developed for the synthesis of the piperidine ring. nih.govresearchgate.net These methods often offer greater control over substitution patterns and stereochemistry.
Intramolecular cyclization of amino-aldehydes, for instance, can be mediated by radical reactions. A cobalt(II) catalyst has been shown to be effective in the cyclization of linear amino-aldehydes to form piperidines. nih.gov Another powerful technique is the intramolecular aza-Michael reaction, where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl compound within the same molecule to form the heterocyclic ring. rsc.orgwhiterose.ac.uk This approach has been successfully employed in the asymmetric synthesis of 3-spiropiperidines. rsc.org
Reductive amination of dicarbonyl compounds or their precursors is another widely used cyclization method. For example, the diastereoselective reductive cyclization of amino acetals, prepared via a nitro-Mannich reaction, can be used to control the stereochemistry of the resulting piperidine. nih.gov Furthermore, electroreductive cyclization of an imine with a terminal dihaloalkane in a flow microreactor presents a modern and efficient method for constructing piperidine and pyrrolidine (B122466) derivatives. nih.gov
| Cyclization Strategy | Description | Catalyst/Reagent | Reference |
| Radical Cyclization | Intramolecular cyclization of linear amino-aldehydes. | Cobalt(II) catalyst | nih.gov |
| Aza-Michael Reaction | Intramolecular addition of a nitrogen nucleophile to a Michael acceptor. | Chiral phosphoric acid | rsc.orgwhiterose.ac.uk |
| Reductive Amination | Cyclization of amino dicarbonyl compounds. | Reducing agents | nih.gov |
| Electroreductive Cyclization | Electrochemical reaction of an imine and a dihaloalkane. | Electric current | nih.gov |
Formation of the 1,3-Dioxolane Moiety
The 1,3-dioxolane group serves as a protecting group for a carbonyl functionality and is typically introduced through the acetalization of a suitable precursor. organic-chemistry.orgwikipedia.org
The most common method for forming the 1,3-dioxolane ring is the acid-catalyzed reaction of a ketone or aldehyde with ethylene (B1197577) glycol. organic-chemistry.orgwikipedia.org In the context of synthesizing this compound, this would involve the acetalization of a piperidine-3-carboxaldehyde or a related carbonyl precursor. A variety of acid catalysts can be employed, including Brønsted acids like p-toluenesulfonic acid and Lewis acids. organic-chemistry.org To drive the reaction to completion, water is typically removed, often by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org Alternatively, the reaction can be performed with orthoesters or molecular sieves to sequester the water formed. organic-chemistry.org The use of ethanol (B145695) has also been reported to enhance the reaction rate and yield in the synthesis of 1,3-dioxolanes. researchgate.net
| Acetalization Method | Reagents | Key Features | Reference |
| Acid-Catalyzed Acetalization | Carbonyl precursor, ethylene glycol, acid catalyst | Reversible, requires water removal | organic-chemistry.orgwikipedia.org |
| Transacetalization | Carbonyl precursor, 2,2-dimethoxypropane | Milder conditions | thieme-connect.de |
| Ethanol-Assisted Acetalization | Carbonyl precursor, ethylene glycol, ethanol | Improved reaction rate and yield | researchgate.net |
Asymmetric Synthesis and Stereochemical Control
Given that the 3-position of the piperidine ring in the target molecule is a stereocenter, controlling the stereochemistry during the synthesis is of paramount importance, particularly for pharmaceutical applications. nih.govacs.org
Significant progress has been made in the asymmetric synthesis of 3-substituted piperidines. One powerful approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of aryl or vinyl boronic acids with a pyridine (B92270) derivative. nih.govacs.orgorganic-chemistry.org This method allows for the creation of enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. nih.govacs.orgorganic-chemistry.org
Chiral phosphoric acids have emerged as effective catalysts for intramolecular aza-Michael reactions, enabling the synthesis of enantioenriched piperidines with high enantioselectivities. rsc.orgwhiterose.ac.uk The choice of catalyst, solvent, and reaction conditions can significantly influence the stereochemical outcome. whiterose.ac.uk
Furthermore, diastereoselective methods, such as the reductive cyclization of chiral amino acetals, can be employed to control the relative stereochemistry of multiple stereocenters on the piperidine ring. nih.gov The memory of chirality (MOC) effect, where the chirality of a substrate is largely preserved during a reaction, has also been observed in certain piperidine syntheses. nih.gov The stereodivergent synthesis of piperidine alkaloids has also been achieved through ring-rearrangement metathesis of nitroso Diels-Alder cycloadducts, showcasing the versatility of modern synthetic methods in achieving stereochemical control. nih.gov
| Asymmetric Method | Key Reaction | Catalyst/Reagent | Stereochemical Outcome | Reference |
| Rh-Catalyzed Reductive Heck | Asymmetric carbometalation of a pyridine derivative | Rhodium complex with chiral ligand | High enantioselectivity | nih.govacs.orgorganic-chemistry.org |
| Chiral Phosphoric Acid Catalysis | Intramolecular aza-Michael reaction | Chiral phosphoric acid | High enantioselectivity | rsc.orgwhiterose.ac.uk |
| Diastereoselective Reductive Cyclization | Cyclization of chiral amino acetals | Reducing agents | Control of relative stereochemistry | nih.gov |
| Ring-Rearrangement Metathesis | Metathesis of nitroso Diels-Alder cycloadducts | Grubbs catalyst | Stereodivergent synthesis | nih.gov |
Utilization of Chiral Precursors and Auxiliaries
A cornerstone of asymmetric synthesis is the use of chiral starting materials or auxiliaries to direct the formation of a desired stereoisomer. This approach has been effectively applied to the synthesis of complex piperidine structures.
Chiral Aziridine (B145994) Mediated Routes
Chiral aziridines serve as powerful and versatile building blocks in the synthesis of nitrogen-containing heterocycles, including piperidines. researchgate.netnih.gov The inherent ring strain of the aziridine ring facilitates nucleophilic ring-opening reactions, which can proceed with high stereospecificity. The formation of an intermediate aziridinium (B1262131) ion is a key step, and its subsequent reaction dictates the final stereochemistry of the piperidine product. researchgate.net
The general strategy involves the alkylative ring-opening of a bicyclic aziridinium ion, generated from a suitable aziridine precursor, with an organocopper reagent. This method allows for the formation of a new carbon-carbon bond at the C2 position of the resulting piperidine ring in a regio- and stereoselective manner. researchgate.net While "non-activated" aziridines require an electrophile for ring activation, this can be achieved through the addition of an alkyl group, leading to the formation of a transient bicyclic aziridinium salt. researchgate.net This intermediate then undergoes a ring-expansion to yield the desired piperidine derivative.
For instance, the synthesis of 2-alkyl-substituted piperidines has been successfully achieved through the alkylative ring-opening of a bicyclic aziridinium ion derived from 4-hydroxybutylaziridine. researchgate.net The strategic use of chiral auxiliaries, such as a removable chiral group on the aziridine nitrogen, can effectively control the stereochemical outcome of the ring-opening reaction, leading to enantiomerically enriched piperidine products. researchgate.net
| Precursor | Reagent | Product | Key Feature |
| Chiral Aziridine | Organocopper Reagent | 2-Alkylpiperidine | Regio- and stereoselective C-C bond formation |
| 4-Hydroxybutylaziridine | Alkylating Agent | Bicyclic Aziridinium Ion | Transient intermediate for ring expansion |
| N-Chiral Auxiliary Aziridine | Nucleophile | Enantiomerically Enriched Piperidine | Stereochemical control by the auxiliary |
Enantioselective Catalysis
Enantioselective catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering an efficient alternative to the use of stoichiometric chiral auxiliaries. In the context of piperidine synthesis, rhodium-catalyzed asymmetric reactions have shown significant promise. nih.govorganic-chemistry.org
A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with a phenyl pyridine-1(2H)-carboxylate. organic-chemistry.org This method provides access to 3-substituted tetrahydropyridines in high yields and with excellent enantioselectivity. A subsequent reduction step then furnishes the desired enantioenriched 3-substituted piperidine. nih.govorganic-chemistry.org This three-step sequence, involving partial reduction of pyridine, rhodium-catalyzed asymmetric carbometalation, and a final reduction, allows for the synthesis of a diverse range of chiral piperidines. nih.gov
The success of this methodology hinges on the use of a chiral ligand, such as a Josiphos ligand, in conjunction with the rhodium catalyst. organic-chemistry.org The chiral environment created by the catalyst-ligand complex directs the addition of the boronic acid to the dihydropyridine (B1217469) substrate in a highly stereocontrolled manner.
| Catalyst System | Substrates | Product | Key Features |
| [Rh(cod)Cl]2 / Josiphos ligand | Aryl/Heteroaryl/Vinyl Boronic Acid, Phenyl pyridine-1(2H)-carboxylate | 3-Substituted Tetrahydropyridine (B1245486) | High yield, excellent enantioselectivity, broad functional group tolerance |
| Rhodium Catalyst | Dihydropyridine | 3-Substituted Tetrahydropyridine | Asymmetric carbometalation |
Diastereoselective Transformations
Diastereoselective reactions are crucial for constructing molecules with multiple stereocenters, a common feature in complex piperidine derivatives. These transformations often rely on substrate control, where the existing stereochemistry in the starting material dictates the stereochemical outcome of the reaction.
One effective strategy involves the diastereoselective epoxidation of tetrahydropyridines, followed by regioselective ring-opening of the resulting epoxide. nih.gov This approach allows for the synthesis of highly substituted and oxygenated piperidines. The diastereoselectivity of the epoxidation can be controlled by the steric and electronic properties of the substituents on the tetrahydropyridine ring. nih.gov
Another powerful method is the intramolecular non-classical Corey-Chaykovsky ring-closing reaction of sulfonium (B1226848) salts derived from β-enaminoesters. nih.gov This reaction can generate two or three new stereogenic centers with high diastereoselectivity. The resulting chiral zwitterionic bicyclic intermediates can then be further transformed into stereochemically defined 4-hydroxy piperidines. nih.gov The diastereoselectivity is often achieved by the addition of a hydride reagent from the less sterically hindered face of the molecule. nih.gov
| Reaction | Substrate | Key Intermediate/Reagent | Product | Stereochemical Control |
| Epoxidation/Ring-Opening | Tetrahydropyridine | Epoxide | Substituted, Oxygenated Piperidine | Substrate-controlled diastereoselectivity |
| Corey-Chaykovsky Reaction | β-Enaminoester-derived Sulfonium Salt | Chiral Zwitterionic Bicyclic Intermediate | 4-Hydroxy Piperidine | High diastereoselectivity in ring formation |
| Hydride Reduction | Chiral Bicyclic Lactam | BH3·DMS | cis-2,4-Disubstituted Piperidine | Addition to the less hindered face |
Regioselective Synthetic Pathways
Regioselectivity, the control of where a chemical reaction occurs on a molecule, is a critical aspect of synthesizing specifically substituted piperidines. The regioselective oxidation of piperidine-3-derivatives, for instance, provides a direct route to 2,5-disubstituted piperidines. acs.org
Furthermore, the development of methods for the regioselective functionalization of pyridines is of great importance, as pyridines are common precursors to piperidines. nih.gov Hydrogenation of substituted pyridines is a widely used method to obtain the corresponding piperidines. nih.gov Modern approaches often combine this reduction with a functionalization step in a one-pot process, enhancing synthetic efficiency. nih.gov
Gold-catalyzed reactions have also been employed for the regioselective synthesis of piperidines. For example, the gold(I)-catalyzed oxidative amination of non-activated alkenes can lead to the formation of substituted piperidines through the difunctionalization of a double bond. nih.gov
Protecting Group Strategies for Amine and Acetal (B89532) Functionalities
In the multi-step synthesis of complex molecules like this compound, the strategic use of protecting groups is essential to mask reactive functional groups and prevent unwanted side reactions. wikipedia.org The piperidine nitrogen and the acetal functionality both require careful consideration in this regard.
The amine group of the piperidine ring is often protected as a carbamate, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. fiveable.me The Boc group is particularly useful as it is stable to a wide range of reaction conditions but can be readily removed with acid. fiveable.mecreative-peptides.com
The 1,3-dioxolane ring is an acetal, which serves as a protecting group for a carbonyl functionality. libretexts.org Acetals are stable under neutral to strongly basic conditions but are cleaved by aqueous acid. wikipedia.orglibretexts.org This differential stability allows for the selective deprotection of either the amine or the acetal group by choosing the appropriate reaction conditions. The formation of the cyclic acetal itself is typically achieved by reacting the corresponding aldehyde or ketone with a diol, such as ethylene glycol, often with azeotropic removal of water to drive the reaction to completion. libretexts.org
The concept of orthogonal protection is particularly valuable, where different protecting groups can be removed under distinct conditions without affecting each other. wikipedia.org For instance, a Boc-protected amine can be deprotected with acid while a silyl (B83357) ether protecting group on another part of the molecule remains intact, which would be cleaved by a fluoride (B91410) source. fiveable.me
| Functional Group | Protecting Group | Protection Method | Deprotection Method | Key Features |
| Amine (Piperidine) | tert-Butoxycarbonyl (Boc) | Reaction with Di-tert-butyl dicarbonate | Acidic conditions (e.g., TFA) | Stable to many reagents, readily removed |
| Amine (Piperidine) | Benzyloxycarbonyl (Cbz) | Reaction with Benzyl chloroformate | Hydrogenolysis (H2, Pd/C) | Stable to acidic and basic conditions |
| Carbonyl (precursor to Dioxolane) | 1,3-Dioxolane (Acetal) | Reaction with Ethylene Glycol, Acid Catalyst | Aqueous Acid | Stable to basic and nucleophilic reagents |
Chemical Transformations and Derivatization of 3 1,3 Dioxolan 2 Yl Piperidine
Reactivity at the Piperidine (B6355638) Nitrogen Atom
The nitrogen atom within the piperidine ring of 3-(1,3-dioxolan-2-yl)piperidine is a key site for various chemical modifications, owing to its nucleophilic nature.
N-Alkylation and N-Acylation Reactions
The secondary amine of the piperidine ring readily undergoes N-alkylation and N-acylation reactions. These transformations are fundamental in the synthesis of more complex derivatives.
N-Alkylation: The introduction of an alkyl group onto the piperidine nitrogen can be achieved using various alkylating agents. Common methods involve the reaction of this compound with alkyl halides (e.g., alkyl bromide or iodide) in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net For instance, the reaction can be carried out using potassium carbonate in dry dimethylformamide (DMF) at room temperature. researchgate.net An alternative approach involves using sodium hydride in dry DMF, where the piperidine is first deprotonated to form the more nucleophilic piperidide anion before the addition of the alkylating agent. researchgate.net To favor monoalkylation and prevent the formation of quaternary ammonium (B1175870) salts, the alkyl halide can be added slowly to ensure the piperidine remains in excess. researchgate.net A specific example is the synthesis of 3-(1,3-dioxolan-2-yl)-1-methylpiperidine. bldpharm.comuni.lu
N-Acylation: Acylation of the piperidine nitrogen is another important transformation, often utilized in the synthesis of amides. This can be accomplished by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides. These reactions are typically performed in the presence of a base to scavenge the acid byproduct. The resulting N-acylated products can exhibit a range of biological activities. For example, N-acetylated piperidine derivatives have been explored for their potential as P2Y14R antagonists. nih.gov
Table 1: Examples of N-Alkylation and N-Acylation Reactions
| Reactant | Reagent | Product | Reaction Type |
| This compound | Methyl Iodide | 3-(1,3-Dioxolan-2-yl)-1-methylpiperidine | N-Alkylation |
| This compound | Acetyl Chloride | N-Acetyl-3-(1,3-dioxolan-2-yl)piperidine | N-Acylation |
Reactions with Electrophiles
The lone pair of electrons on the piperidine nitrogen atom makes it susceptible to attack by a variety of electrophiles beyond simple alkyl and acyl groups. These reactions are crucial for the construction of diverse molecular architectures. For example, in the synthesis of soluble epoxide hydrolase inhibitors, the piperidine nitrogen of a related compound was reacted with a 1,3,5-triazine (B166579) derivative, highlighting its ability to react with heteroaromatic electrophiles. nih.gov The inherent nucleophilicity of the piperidine nitrogen allows it to participate in reactions with a wide range of electron-deficient species, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.
Amine-Based Transformations and Nucleophilic Properties
The nucleophilic character of the piperidine nitrogen is a cornerstone of its chemistry, enabling its use as a building block in various synthetic strategies. evitachem.com It can act as a nucleophile in substitution reactions, for example, by displacing leaving groups from alkyl or aryl halides. The nucleophilicity of the piperidine nitrogen is also exploited in the deprotection of Fmoc-protected amino acids during solid-phase peptide synthesis, where it acts as a secondary amine to remove the protecting group. nih.gov Furthermore, the piperidine moiety can participate in multicomponent reactions, where its nucleophilic nature drives the formation of complex molecular scaffolds.
Transformations of the 1,3-Dioxolane (B20135) Ring
The 1,3-dioxolane ring in this compound serves as a protecting group for a formyl group. Its chemical transformations primarily revolve around its removal (deprotection) to unveil the aldehyde functionality or its direct modification.
Acid-Catalyzed Hydrolysis and Deprotection Strategies
The most common transformation of the 1,3-dioxolane ring is its acid-catalyzed hydrolysis to regenerate the parent aldehyde. This deprotection is a critical step in synthetic pathways where the aldehyde is required for subsequent reactions. The reaction is typically carried out in the presence of an aqueous acid, such as hydrochloric acid or trifluoroacetic acid. nih.gov The stability of the dioxolane ring is pH-dependent, being stable under basic and neutral conditions but labile in acidic environments. This property allows for selective deprotection in the presence of other acid-sensitive functional groups by careful control of the reaction conditions.
Table 2: Deprotection of this compound
| Starting Material | Reagent | Product |
| This compound | Aqueous Acid (e.g., HCl) | 3-Formylpiperidine |
Oxidation Reactions of Acetals
While less common than hydrolysis, the 1,3-dioxolane ring can undergo oxidation reactions. For instance, in the presence of a hypervalent iodine reagent, a 1,3-dioxolan-2-yl cation intermediate can be generated. mdpi.com This cation can then be trapped by a nucleophile to form a substituted dioxolane product. mdpi.com This type of reaction demonstrates that the acetal (B89532) functionality is not entirely inert and can participate in oxidative transformations to create more complex structures. mdpi.com
Radical Reactions and Hydrogen Atom Transfer (HAT)
Hydrogen Atom Transfer (HAT) represents a key mechanism for the functionalization of unactivated C–H bonds, proceeding through the generation of radical intermediates. mdpi.com In the context of saturated N-heterocycles like piperidine, HAT processes are typically initiated by a radical species that abstracts a hydrogen atom from the carbon skeleton. mdpi.com The reactivity and selectivity of this abstraction are governed by factors such as the C-H bond dissociation energy (BDE) and polar effects between the substrate and the abstracting radical. mdpi.comscripps.edu
HAT reactions involving piperidine rings generally target the C-H bonds alpha to the nitrogen atom due to the stabilizing effect of the nitrogen on the resulting radical intermediate. The electrophilicity or nucleophilicity of the HAT reagent plays a crucial role; most HAT reagents are electrophilic and preferentially abstract hydrogen from electron-rich C-H bonds. mdpi.comscripps.edu
Kinetic studies on HAT reactions provide insight into the reactivity of different substrates. For instance, research on the quinolinimide-N-oxyl radical (QINO) has demonstrated its high efficacy in HAT processes, attributed to both enthalpic and polar effects. nih.gov The rate constants for HAT from various organic compounds to QINO highlight the influence of the substrate's structure on reactivity. These findings support the use of such N-oxyl radicals in the catalytic oxidation of aliphatic hydrocarbons, a principle applicable to the C-H bonds of the piperidine ring in this compound. nih.gov
| Substrate | Rate Constant (kH, M-1s-1) | Reference |
|---|---|---|
| Toluene | 2.1 x 101 | nih.gov |
| Ethylbenzene | 1.8 x 102 | nih.gov |
| Cumene | 8.3 x 102 | nih.gov |
| Cyclohexane | 2.7 x 101 | nih.gov |
Modifications of the Piperidine Carbon Skeleton
Modification of the piperidine carbon framework is essential for creating structural diversity and tuning the properties of derivative compounds. These modifications can involve the introduction, removal, or rearrangement of substituents on the carbon atoms of the ring.
The biological activity of piperidine-containing molecules is often highly dependent on their stereochemistry. Therefore, methods for the stereoselective introduction of substituents onto the piperidine ring are of paramount importance. A direct and efficient strategy for accessing enantiomerically pure trans-2,3-disubstituted piperidines has been developed. researchgate.net This approach utilizes a conjugate addition of an amine to an unsaturated ester followed by a base-mediated cyclization sequence. researchgate.net The stereochemistry at the C3 position can be controlled, leading to a straightforward synthesis of the trans-2,3-disubstituted piperidine skeleton, which is a common motif in a wide range of biologically active alkaloids and synthetic compounds. researchgate.net Such methodologies could be adapted to precursors related to this compound to achieve specific stereochemical outcomes.
Coupling Reactions for Complex Molecular Architectures
Coupling reactions are powerful tools for assembling complex molecules from simpler building blocks. For this compound, the secondary amine provides a key handle for participating in cross-coupling processes, enabling the construction of intricate, three-dimensional structures. nih.gov
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig N-arylation, have become a cornerstone of modern synthetic chemistry for forming C–N bonds. nih.govnih.gov This reaction is widely used to couple piperidine derivatives with aryl halides or pseudohalides. nih.govresearchgate.net The process typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling of the piperidine nitrogen with an aromatic ring. These reactions have enabled the synthesis of numerous pharmaceutical compounds, where the piperidine moiety is a crucial component. nih.gov The N-arylation of the piperidine ring in this compound with various aryl halides can generate extensive libraries of derivatives for screening and development. nih.gov
| Piperidine Substrate | Aryl Halide | Catalyst/Ligand | Product Type | Reference |
|---|---|---|---|---|
| Piperidine | Aryl Bromide | [Pd-μ-BrP(t-Bu)3]2 | N-Arylpiperidine | nih.gov |
| Chiral Amino-piperidine | Aryl Bromide | Not Specified | Anti-inflammatory Agent Precursor | nih.gov |
| Piperazine (B1678402) Derivative | Aryl Bromide Derivative | Pd-catalyzed Buchwald–Hartwig | Venetoclax (Leukemia Drug) | nih.gov |
| Cyclohexyl Amine | Indazol-4-one Derivative | Not Specified | Hsp90 Protein Inhibitor | nih.gov |
The coupling strategies described above are instrumental in integrating the piperidine scaffold into larger, multicyclic systems. For example, the synthesis of tricyclic antidepressants like imipramine (B1671792) has been achieved through a one-pot, Pd-catalyzed C-N coupling procedure from bis-aryl bromides. nih.gov Similarly, complex drugs such as Venetoclax, used for treating chronic lymphocytic leukemia, are synthesized via a Buchwald-Hartwig coupling that links a piperazine derivative (structurally related to piperidine) to a larger molecular framework, forming a key part of the final multicyclic architecture. nih.gov Intramolecular cyclization reactions, sometimes triggered by radical processes or double C-H functionalization, can also be employed to fuse the piperidine ring to other cyclic systems, creating novel tricyclic and polycyclic structures. nih.gov These methods highlight the role of this compound as a foundational unit for building architecturally complex and potentially bioactive molecules.
Role of 3 1,3 Dioxolan 2 Yl Piperidine As a Synthetic Building Block
Construction of Novel Nitrogen-Containing Heterocycles
The presence of a reactive secondary amine within the piperidine (B6355638) ring and the latent aldehyde functionality of the dioxolane group makes 3-(1,3-Dioxolan-2-yl)piperidine an ideal precursor for building a variety of nitrogen-containing heterocyclic systems. frontiersin.org These heterocycles are fundamental components in many biologically active compounds. nih.govopenmedicinalchemistryjournal.com
The piperidine moiety is a dominant scaffold in numerous pharmaceuticals and natural products. ajchem-a.comnih.gov this compound provides a direct route to novel substituted piperidine derivatives. The nitrogen atom of the piperidine ring can readily undergo reactions such as N-alkylation and N-acylation to introduce a wide array of substituents. This functionalization is a key step in modifying the properties of the final molecule. nih.govniscpr.res.in
Furthermore, the dioxolane group can be hydrolyzed under acidic conditions to reveal a formyl group (-CHO). This aldehyde can then participate in various carbon-carbon and carbon-nitrogen bond-forming reactions, including reductive aminations, Wittig reactions, and aldol (B89426) condensations, to install diverse side chains at the 3-position of the piperidine ring. This dual reactivity allows for the systematic construction of libraries of 3-substituted piperidine derivatives for various research applications. nih.gov
Table 1: Examples of Reactions for Synthesizing Substituted Piperidines
| Reaction Type | Reagents/Conditions | Resulting Structure |
|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH₃I), Base | N-Alkyl-3-(1,3-dioxolan-2-yl)piperidine |
| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base | N-Acyl-3-(1,3-dioxolan-2-yl)piperidine |
| Deprotection & Reductive Amination | 1. H₃O⁺2. Amine (R-NH₂), NaBH₃CN | 3-((Alkylamino)methyl)piperidine |
While primarily used to create piperidine analogs, this compound can also serve as a precursor for more complex heterocyclic systems through multi-step synthetic sequences. For instance, ring-opening of the piperidine followed by recyclization strategies can potentially lead to other ring sizes, although this is less common than direct functionalization.
More frequently, the deprotected aldehyde and the piperidine nitrogen can be incorporated into new ring systems built upon the existing scaffold.
Pyrimidine Derivatives: The aldehyde at position 3 can be condensed with urea (B33335) or thiourea (B124793) derivatives to form dihydropyrimidine (B8664642) rings, which can be further oxidized to pyrimidines. openmedicinalchemistryjournal.commdpi.com
Diazepine Derivatives: The synthesis of fused ring systems like pyrido- nih.govnih.gov-diazepines can be achieved by reacting derivatives of 2,3-diaminopyridine (B105623) with diketones, a strategy where a functionalized piperidine could potentially be integrated. nih.gov
Pyrrolidine (B122466) Derivatives: Ring contraction strategies, such as oxidative ring contraction followed by reduction, can convert a 6-membered piperidine into a 5-membered pyrrolidine, providing access to different alkaloid skeletons. frontiersin.org
Precursor for Advanced Organic Molecules and Chemical Libraries
The utility of this compound extends to its role as a foundational element for creating large collections of diverse compounds known as chemical libraries. nih.gov In drug discovery, these libraries are screened to identify new lead compounds. The straightforward functionalization at both the nitrogen and the latent aldehyde position allows for the rapid generation of numerous analogs from a single, common core structure. This approach, often termed combinatorial chemistry, is a cornerstone of modern medicinal chemistry. ajchem-a.comniscpr.res.in The ability to systematically vary the substituents at two different points on the molecule allows chemists to explore a wide chemical space and investigate structure-activity relationships (SAR). niscpr.res.in
Contribution to Chiral Molecule Synthesis
Chirality, or the "handedness" of a molecule, is a critical aspect of drug design, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological activities. This compound is a chiral molecule (it has a stereocenter at the 3-position of the piperidine ring) and is often used in its enantiomerically pure form.
Starting a synthesis with an enantiopure building block like (R)- or (S)-3-(1,3-Dioxolan-2-yl)piperidine ensures that the chirality is carried through the reaction sequence, leading to a final product that is also enantiomerically pure. This is a highly efficient strategy for asymmetric synthesis. For example, chiral pyrrolidines and piperidines are synthesized using methods like enantioselective ring expansion of prolinols or rhodium-catalyzed asymmetric hydrogenation, establishing the importance of chiral building blocks in creating stereochemically defined molecules. niscpr.res.in The use of such chiral precursors is fundamental in producing drugs with improved specificity and reduced side effects. frontiersin.org
Development of Pharmacologically Relevant Scaffolds and Ligands
The piperidine ring is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in approved drugs and biologically active compounds. nih.govresearchgate.net this compound serves as an excellent starting point for developing novel ligands that can interact with biological targets like receptors and enzymes.
For instance, substituted piperidines are key components in drugs targeting the central nervous system, and have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. ajchem-a.comnih.gov The synthesis of novel σ₁ receptor ligands with a 4-(2-aminoethyl)piperidine scaffold, for example, highlights how the piperidine core can be modified to achieve high affinity and selectivity for a specific biological target. nih.gov
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. When designing new drugs, chemists use building blocks like this compound to correctly position these crucial functional groups in space.
The piperidine ring provides a rigid, three-dimensional framework. The nitrogen atom often acts as a hydrogen bond acceptor or a basic center, while substituents introduced via the dioxolane group can serve as hydrogen bond donors, hydrophobic groups, or other recognition elements. The ability to control the stereochemistry at the 3-position is also critical, as the spatial orientation of the substituent can dramatically affect how the molecule fits into a protein's binding site. Molecular docking studies are often used to predict how these synthesized molecules will interact with their targets, guiding the design of more potent and selective compounds. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| (R)-3-(1,3-Dioxolan-2-yl)piperidine |
| (S)-3-(1,3-Dioxolan-2-yl)piperidine |
| Urea |
| Thiourea |
| 2,3-diaminopyridine |
| Pyrrolidine |
| Pyrimidine |
| Diazepine |
| N-Alkyl-3-(1,3-dioxolan-2-yl)piperidine |
| N-Acyl-3-(1,3-dioxolan-2-yl)piperidine |
| 3-((Alkylamino)methyl)piperidine |
| 3-(Alkenyl)piperidine |
Advanced Characterization and Analytical Methodologies in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of "3-(1,3-Dioxolan-2-yl)piperidine," providing insights into its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of "this compound" in solution. Both ¹H and ¹³C NMR are routinely used.
In a typical ¹H NMR spectrum, the protons of the piperidine (B6355638) and dioxolane rings would exhibit characteristic chemical shifts and coupling patterns. The protons on the dioxolane ring are expected to appear as a multiplet, while the methine proton at the junction of the two rings would likely be a distinct signal. The protons on the piperidine ring would show complex splitting patterns due to their various chemical and magnetic environments.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would correspond to a distinct signal. The chemical shifts of the carbon atoms in the piperidine ring would be influenced by the presence of the nitrogen atom, while the carbons in the dioxolane ring would have shifts characteristic of acetals.
A representative, though not experimentally verified for this specific compound, set of expected NMR data is presented below:
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |
| Dioxolane CH₂ | ~3.80-4.00 (m) | Dioxolane CH₂ | ~65.0 |
| Piperidine CH₂ (adjacent to N) | ~2.80-3.20 (m) | Piperidine CH₂ (adjacent to N) | ~45.0-50.0 |
| Piperidine CH₂ | ~1.40-1.80 (m) | Piperidine CH₂ | ~25.0-30.0 |
| Piperidine CH (at C3) | ~1.90-2.10 (m) | Piperidine CH (at C3) | ~40.0 |
| Dioxolane CH | ~4.50-4.70 (d) | Dioxolane CH | ~105.0 |
| NH | Variable |
Note: This table represents predicted values based on the analysis of similar structures and is for illustrative purposes only. Actual experimental values may vary.
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of "this compound," as well as for gaining insights into its structure through fragmentation analysis.
In a typical mass spectrum, the molecule would be ionized, and the resulting molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) would be detected. For "this compound" (C₈H₁₅NO₂), the exact mass of the molecular ion is 157.1103 g/mol . researchgate.net High-Resolution Mass Spectrometry (HRMS) can confirm this elemental composition with high accuracy.
Fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for piperidine-containing compounds involve the cleavage of the piperidine ring. The dioxolane group can also undergo characteristic fragmentation. Predicted mass spectrometry data for a related compound, 3-(2-methyl-1,3-dioxolan-2-yl)piperidine, shows adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺. uni.lu
| Predicted HRMS Data | |
| Ion | m/z (Predicted) |
| [M+H]⁺ | 158.1176 |
| [M+Na]⁺ | 180.0995 |
Note: This table represents predicted values and is for illustrative purposes only. Actual experimental values may vary.
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in "this compound."
The IR spectrum would be expected to show characteristic absorption bands for the C-H, C-N, C-O, and N-H bonds. The N-H stretching vibration of the secondary amine in the piperidine ring would typically appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic piperidine and dioxolane rings would be observed around 2850-3000 cm⁻¹. The C-O stretching vibrations of the dioxolane ring would likely produce strong bands in the 1000-1200 cm⁻¹ region.
Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data. It would be particularly useful for observing the C-C backbone vibrations of the piperidine and dioxolane rings. The symmetric stretching of the dioxolane ring may also be more prominent in the Raman spectrum.
| Expected Vibrational Bands | |
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3300-3500 |
| C-H Stretch (aliphatic) | 2850-3000 |
| C-O Stretch (acetal) | 1000-1200 |
| C-N Stretch | 1000-1200 |
Note: This table represents expected vibrational frequencies based on known functional group absorptions and is for illustrative purposes only. Actual experimental values may vary.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating "this compound" from reaction mixtures and for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For "this compound," this method can be used for both qualitative and quantitative analysis.
In a typical GC-MS analysis, the compound would be vaporized and separated from other components in a mixture based on its volatility and interaction with the stationary phase of the GC column. The retention time of the compound is a characteristic property under specific chromatographic conditions. As the compound elutes from the GC column, it enters the mass spectrometer, where it is fragmented and detected, providing a mass spectrum that can confirm its identity. The use of a nitrogen-phosphorus detector (NPD) can enhance sensitivity for nitrogen-containing compounds like this one. oup.com For piperidine derivatives, derivatization with reagents like pentafluorobenzoyl chloride can improve chromatographic performance. oup.com
| Typical GC-MS Parameters | |
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Oven Program | Temperature gradient |
| Detector | Mass Spectrometer (or NPD) |
Note: This table provides a general set of parameters. The actual conditions would need to be optimized for the specific analysis.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of "this compound," particularly if the compound has limited volatility or thermal stability.
A reversed-phase HPLC method would likely be employed, where the compound is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase. nih.gov The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be adjusted to achieve optimal separation. nih.gov Detection can be achieved using a variety of detectors, although for a compound lacking a strong chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) might be necessary. Alternatively, derivatization with a UV-active agent can be performed to enable UV detection. nih.gov
| Typical HPLC Parameters | |
| Parameter | Condition |
| Column | Reversed-phase (e.g., C18) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | ELSD, CAD, or UV (with derivatization) |
| Flow Rate | ~1 mL/min |
Note: This table provides a general set of parameters. The actual conditions would need to be optimized for the specific analysis.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective analytical tool in the study of "this compound." It is primarily used for qualitatively monitoring the progress of chemical reactions, identifying the presence of the compound in mixtures, and assessing its purity by detecting starting materials or by-products.
In a typical TLC analysis, a small amount of the sample containing the compound is spotted onto a stationary phase, which is commonly a thin layer of silica (B1680970) gel or alumina (B75360) coated on a glass or plastic plate. The plate is then placed in a sealed chamber with a shallow pool of a suitable solvent system (mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary and mobile phases.
For piperidine derivatives like "this compound," which contain a basic nitrogen atom, the choice of mobile phase is critical. A common approach involves using a mixture of a non-polar solvent and a moderately polar solvent, with the addition of a small amount of a basic or acidic modifier to prevent the streaking of amine spots. For instance, a mobile phase might consist of hexane (B92381) and ethyl acetate, with a small percentage of triethylamine (B128534) (TEA) to ensure sharp, well-defined spots.
Visualization of the compound on the TLC plate is achieved through various methods. If the compound contains a UV-active chromophore, it can be visualized under a UV lamp (typically at 254 nm). However, since the "this compound" structure lacks a strong chromophore, chemical staining is often necessary. Common staining agents for amines include potassium permanganate (B83412) solution or an anisaldehyde stain, which react with the compound to produce a colored spot. nih.gov The position of the spot is quantified by its retention factor (Rƒ), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Table 1: Representative TLC Conditions for Analysis of Piperidine Derivatives
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Hexane:Ethyl Acetate:Triethylamine (70:29:1 v/v/v) |
| Visualization | 1. UV light (254 nm) 2. Potassium permanganate stain |
| Expected Rƒ Value | Dependent on specific conditions, but used for relative comparison. |
Chiral Analytical Methods for Enantiomeric Purity
"this compound" possesses a chiral center at the C3 position of the piperidine ring, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. As enantiomers often exhibit different biological activities, determining the enantiomeric purity of a sample is crucial. This is accomplished using chiral analytical methods, most notably High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). semanticscholar.org
The primary strategies for chiral separation are direct and indirect methods. mdpi.com
Direct Methods: This approach utilizes a chiral stationary phase (CSP) in an HPLC column. CSPs are themselves enantiomerically pure and interact differently with each enantiomer of the analyte, leading to different retention times and thus, separation. Polysaccharide-based CSPs (e.g., Chiralpak, Chiralcel) are widely used for separating a broad range of racemic compounds, including amines.
Indirect Methods: This strategy involves derivatizing the racemic analyte with an enantiomerically pure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physicochemical properties and can be separated on a standard, achiral HPLC column. mdpi.com A study on the related compound 3-(piperidin-3-yl)-1H-indole demonstrated this principle by using (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methylester as a chiral reagent. nih.gov The resulting diastereomers were successfully separated using semi-preparative HPLC, allowing for the determination of the diastereomeric ratio and, by extension, the original enantiomeric composition. nih.gov
Another example involves the analysis of piperidin-3-amine, where pre-column derivatization with p-toluenesulfonyl chloride (PTSC) was used. nih.govresearchgate.net This not only allowed for the separation of enantiomers on a Chiralpak AD-H column but also introduced a chromophore for sensitive UV detection. nih.gov The resolution between the two enantiomer peaks was reported to be greater than 4.0, indicating excellent separation. nih.gov
Table 2: Example of Indirect Chiral HPLC Method for a Piperidine Analog
| Parameter | Condition | Reference |
| Analyte | (R/S)-Piperidin-3-amine | nih.govresearchgate.net |
| Derivatizing Agent | p-Toluenesulfonyl chloride (PTSC) | nih.govresearchgate.net |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | 0.1% Diethylamine in Ethanol (B145695) | nih.gov |
| Flow Rate | 0.5 mL/min | nih.gov |
| Detection | UV at 228 nm | nih.gov |
| Resolution (Rs) | > 4.0 | nih.gov |
Derivatization Techniques for Enhanced Analytical Detection
Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a specific analytical method. psu.edu For a compound like "this compound," derivatization is employed primarily for two reasons: to enhance detector response and to improve chromatographic performance (e.g., volatility for Gas Chromatography).
As the basic structure of "this compound" lacks a significant UV-absorbing chromophore, its detection at low concentrations by standard HPLC-UV systems is challenging. nih.gov To overcome this, the secondary amine of the piperidine ring can be reacted with a derivatizing agent that contains a chromophore. As mentioned previously, reagents like p-toluenesulfonyl chloride (PTSC) can be used. nih.govresearchgate.net This reaction attaches the tosyl group to the piperidine nitrogen, rendering the derivative easily detectable by UV.
For analysis by Gas Chromatography (GC), which requires analytes to be volatile and thermally stable, derivatization is often essential for polar compounds like amines. psu.edu The secondary amine group in "this compound" can undergo hydrogen bonding, leading to poor peak shape and reduced volatility. Common derivatization strategies for amines in GC include:
Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride (PFB-Cl) to form stable, volatile amides. These fluorinated derivatives are particularly useful for highly sensitive detection using an Electron Capture Detector (ECD).
Silylation: Reaction with silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process replaces the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group, which blocks hydrogen bonding and increases volatility. psu.edu
While derivatization is a powerful tool, it can also be time-consuming. researchgate.net Alternative techniques, such as using a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) with HPLC, can often detect non-chromophoric compounds without the need for derivatization. researchgate.net
Table 3: Common Derivatization Reagents for Piperidine Analysis
| Reagent Class | Example Reagent | Purpose | Analytical Technique |
| Sulfonylation | p-Toluenesulfonyl chloride (PTSC) | Introduce UV chromophore | HPLC-UV |
| Acylation | Trifluoroacetic anhydride (TFAA) | Increase volatility, enable ECD detection | GC-ECD/MS |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility, improve peak shape | GC-MS/FID |
Computational Chemistry and Theoretical Investigations of 3 1,3 Dioxolan 2 Yl Piperidine
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern chemistry, offering insights into electron distribution, molecular geometry, and energy states. These calculations solve the Schrödinger equation, or approximations of it, for a given molecule. For 3-(1,3-Dioxolan-2-yl)piperidine, these methods reveal key details about its conformational preferences and electronic structure.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has been applied to this compound and its analogs to understand its structural and electronic properties.
DFT calculations reveal that the 1,3-dioxolane (B20135) ring typically adopts a planar geometry, which is stabilized by anomeric effects. This stabilization arises from the delocalization of oxygen lone pairs into adjacent antibonding orbitals, a phenomenon quantifiable through Natural Bond Orbital (NBO) analysis. This delocalization can stabilize the ring by approximately 30 kJ/mol. The electron-donating character of the dioxolane group influences the attached piperidine (B6355638) ring, polarizing it and increasing the basicity of the piperidine nitrogen atom by 0.5–1.0 pKa units compared to an unsubstituted piperidine.
Key geometric parameters have been calculated for the dioxolane moiety, showing C–O bond lengths in the range of 1.41–1.43 Å, which is shorter than a typical C–O single bond, and O–C–O bond angles between 108–112°.
Table 1: Calculated DFT Parameters for the Dioxolane Moiety
| Parameter | Calculated Value | Note |
| C–O Bond Length | 1.41–1.43 Å | Shorter than typical C-O single bonds due to hyperconjugation. |
| O–C–O Bond Angle | 108–112° | Consistent with sp³ hybridization at oxygen atoms. |
| NBO Stabilization Energy | ~30 kJ/mol | From delocalization of oxygen lone pairs into antibonding orbitals. |
| pKa Increase of Piperidine N | 0.5–1.0 units | Relative to unsubstituted piperidine. |
This data is based on DFT calculations performed on this compound derivatives.
Ab Initio Calculations
Ab initio (Latin for "from the beginning") calculations are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While specific ab initio studies focused solely on this compound are not extensively documented in the surveyed literature, these methods are frequently employed for similar heterocyclic systems.
For a molecule like this compound, ab initio methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) could be used to:
Accurately determine the gas-phase geometry and conformational energies, including the energy barrier for the chair-to-chair interconversion of the piperidine ring.
Calculate a precise map of the molecular electrostatic potential, identifying sites susceptible to electrophilic or nucleophilic attack.
Provide benchmark data for vibrational frequencies (IR/Raman spectra) that can be compared with experimental results.
These calculations are computationally more demanding than DFT but can offer higher accuracy for certain properties, serving as a "gold standard" for calibrating other methods.
Reaction Mechanism Elucidation
Understanding how a molecule reacts is crucial for its application in synthesis. Computational studies are instrumental in mapping out reaction pathways, identifying transition states, and determining the feasibility of proposed mechanisms.
Investigations into Radical Chain Mechanisms and Hydrogen Atom Transfer (HAT)
The 1,3-dioxolane ring is known to participate in radical reactions. Specifically, the hydrogen atom at the C-2 position is susceptible to abstraction, initiating a radical chain process. This reactivity has been explored in the context of visible-light-promoted reactions where the 1,3-dioxolane acts as a formylating surrogate.
The mechanism involves the following key steps:
Initiation: A radical initiator, often generated photochemically or through a persulfate, abstracts a hydrogen atom from the C-2 position of the 1,3-dioxolane. This generates a nucleophilic dioxolanyl radical.
Propagation: The dioxolanyl radical adds to an electron-deficient alkene or other radical acceptor. The resulting radical intermediate then abstracts a hydrogen atom from another molecule of 1,3-dioxolane, thereby propagating the radical chain.
DFT studies have been used to corroborate this mechanism, showing that the Hydrogen Atom Transfer (HAT) is often the rate-determining step in the propagation cycle. chemjournal.kz This reactivity is a key chemical characteristic of the dioxolane moiety within the this compound structure.
Computational Structure-Activity Relationship (SAR) Modeling
Computational Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a compound with its biological activity. nih.govresearchgate.net These models are essential in drug discovery for predicting the activity of new compounds and optimizing lead structures.
While specific SAR models for this compound have not been detailed in the literature, the methodology is widely applied to piperidine derivatives for various biological targets. nih.gov A typical workflow for building a SAR model for this compound would involve:
Data Collection: Assembling a dataset of piperidine-dioxolane analogs with measured biological activity (e.g., receptor binding affinity, enzyme inhibition).
Descriptor Calculation: Computing a large number of molecular descriptors for each analog. These can be 2D (e.g., connectivity indices) or 3D (e.g., steric or electronic fields) descriptors.
Model Building: Using statistical methods like Multiple Linear Regression (MLR), often coupled with a feature selection algorithm like a Genetic Algorithm (GA), to build a mathematical equation linking the descriptors to the activity. nih.gov
Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation sets. nih.gov
Such models for related piperidine derivatives have shown that properties like hydrophobicity and the presence of electron-withdrawing groups can be vital for activity at specific targets. nih.gov
Molecular Modeling and Simulations
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. nih.gov For a compound like this compound, these techniques are primarily used to understand how it might interact with a biological target, such as a protein receptor or enzyme. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound or its derivatives, docking could be used to:
Screen a virtual library of compounds against a known protein target.
Propose a binding mode, identifying key interactions like hydrogen bonds or hydrophobic contacts.
Rationalize observed SAR data.
Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time. An MD simulation of this compound, either in solution or bound to a protein, could:
Assess the stability of a proposed docking pose, ensuring the ligand remains in the binding site. nih.govrsc.org
Reveal conformational changes in the ligand or the protein upon binding.
Provide insights into the thermodynamics of binding through advanced techniques.
Studies on related piperidine-based compounds have successfully used docking and MD simulations to elucidate binding modes at targets like the sigma-1 receptor, revealing crucial interactions with specific amino acid residues. nih.govrsc.org These computational approaches are indispensable for modern structure-based drug design. nih.gov
Table 2: Overview of Computational Methods and Their Applications
| Computational Method | Application to this compound and Derivatives | References |
| Density Functional Theory (DFT) | Calculation of electronic structure, geometry, and reaction energetics. | |
| Ab Initio Calculations | High-accuracy benchmark calculations of molecular properties. | nih.gov |
| Hydrogen Atom Transfer (HAT) Studies | Elucidation of radical reaction mechanisms involving the dioxolane ring. | chemjournal.kz |
| QSAR/SAR Modeling | Predicting biological activity based on chemical structure. | nih.govresearchgate.net |
| Molecular Docking | Predicting the binding mode to a biological target. | nih.govrsc.org |
| Molecular Dynamics (MD) | Simulating the dynamic behavior and stability of the molecule and its complexes. | nih.govrsc.org |
Pharmacophore Modeling
Pharmacophore modeling is a method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can then be used to screen large databases of compounds to find new molecules with the potential for similar activity.
There are no specific pharmacophore models that have been developed based on the structure of this compound in the available literature. The development of a robust pharmacophore model typically requires a set of active and inactive molecules to identify the key chemical features that distinguish them. Given the lack of extensive biological activity data for this specific compound, it is not surprising that such models have not been constructed.
In broader research, pharmacophore models have been successfully generated for various classes of piperidine-containing compounds to guide the design of new inhibitors for targets such as soluble epoxide hydrolase. nih.gov These models typically highlight features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are crucial for binding.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations can provide insights into the stability of a ligand-protein complex, the conformational changes that occur upon binding, and the detailed energetic contributions to the binding affinity.
No molecular dynamics simulation studies specifically investigating this compound, either alone in solution or in complex with a biological target, were identified in the public domain. MD simulations are computationally intensive and are usually performed when a promising ligand-target interaction has been identified through methods like molecular docking.
For other piperidine derivatives, MD simulations have been employed to validate docking poses and to assess the stability of the ligand within the binding pocket of a target protein over a simulated time period. nih.govmdpi.com These simulations can reveal important information about the flexibility of the ligand and the protein, as well as the role of water molecules in the binding interface.
Q & A
Q. What are the recommended synthetic routes for 3-(1,3-Dioxolan-2-yl)piperidine in laboratory settings?
A viable approach involves alkylation of piperidine precursors followed by cyclization to introduce the 1,3-dioxolane moiety. For example, alkylation of a piperidine scaffold with ethylene glycol derivatives under acidic conditions can yield the target compound. Similar strategies are detailed in the synthesis of 3-alkylpiperidines using TFA-mediated cyclization and chromatographic purification .
Q. How should this compound be characterized using spectroscopic techniques?
Key characterization methods include 1H/13C NMR to confirm the dioxolane ring and piperidine backbone, mass spectrometry (MS) for molecular weight validation, and IR spectroscopy to identify functional groups. For structural analogs, NMR analysis (e.g., δ 1.5–2.5 ppm for piperidine protons) and retention time comparison via HPLC are critical .
Q. What safety protocols are essential when handling this compound?
Although specific hazard data for this compound is limited, general GHS guidelines should be followed. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Refer to safety sheets of structurally related piperidine derivatives, which emphasize avoiding inhalation and skin contact .
Q. How to design an experimental procedure for derivatizing this compound?
Adopt a stepwise approach: (1) Identify reactive sites (e.g., the piperidine nitrogen or dioxolane oxygen); (2) Select derivatization reagents (e.g., acylating agents); (3) Optimize reaction conditions (solvent, temperature) via small-scale trials. A generic strategy for experimental design is outlined in studies emphasizing autonomy in procedure development .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
Implement a 2k factorial design to test variables like temperature, catalyst concentration, and reaction time. For example, a 23 design (three factors at two levels) can identify interactions affecting yield. Statistical tools (ANOVA) help prioritize significant factors, reducing trial runs by 50–70% compared to one-variable-at-a-time approaches .
Q. What computational methods are suitable for studying the reactivity of this compound?
Density Functional Theory (DFT) can model electronic properties and reaction pathways (e.g., ring-opening of the dioxolane moiety). Molecular dynamics simulations predict solvation effects and stability. Software like Gaussian or ORCA enables these analyses, aligning with trends in virtual experimental optimization .
Q. How to resolve discrepancies in spectral data during characterization?
Cross-validate results using complementary techniques:
- NMR vs. MS : Confirm molecular ion consistency with expected mass.
- HPLC purity checks : Detect impurities masking NMR signals.
- X-ray crystallography : Resolve ambiguous stereochemistry (if crystalline derivatives are obtainable). Case studies on piperidine analogs highlight the importance of iterative validation .
Q. What strategies mitigate instability of this compound during storage?
Store the compound in argon-purged vials at –20°C to prevent oxidation. Avoid prolonged exposure to light or moisture, as the dioxolane ring may hydrolyze under acidic conditions. Stability studies on related heterocycles recommend desiccants and inert atmospheres .
Q. How to scale up synthesis while maintaining yield and purity?
Apply process control and simulation tools (e.g., Aspen Plus) to model heat transfer and mixing dynamics. For batch reactions, optimize stirring rate and cooling efficiency. Pilot-scale trials for similar compounds achieved 85–90% yield consistency by integrating real-time monitoring (e.g., PAT systems) .
Q. How can cheminformatics tools enhance property analysis of this compound?
Use platforms like KNIME or Pipeline Pilot to automate data aggregation (e.g., logP, pKa predictions). Machine learning models trained on piperidine datasets can predict solubility or toxicity. Ensure data integrity via encryption and access controls, as emphasized in chemical software frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
